molecular formula C6H10O2 B075639 4-Methyltetrahydro-2H-pyran-2-one CAS No. 1121-84-2

4-Methyltetrahydro-2H-pyran-2-one

Cat. No. B075639
CAS RN: 1121-84-2
M. Wt: 114.14 g/mol
InChI Key: YHTLGFCVBKENTE-UHFFFAOYSA-N
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Patent
US04663468

Procedure details

According to the prior art methods, production of β-methyl-δ-valerolactone and 3-methylpentane-1,5-diol requires respective independent production facilities. On the contrary, the simultaneous production method can produce β-methyl-δ-valerolactone and 3-methylpentane-1,5-diol simultaneously from 2-hydroxy-4-methyltetrahydropyran with a common reactor and under relatively mild conditions. According to this simultaneous production method, β-methyl-δ-valerolactone and 3-methylpentane- 1,5-diol are produced generally in a β-methyl-δ-valerolactone/3-methylpentane-1,5-diol mole ratio of about 70/30 to 15/85. Said simultaneous production on method can give β-methyl-δ-valerolactone and 3-methylpentane- 1,5-diol each in a satisfactory yield and in a yield ratio therebetween selected depending on the demands therefor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:8][CH2:7][O:6][C:4](=[O:5])[CH2:3]1.[CH3:9][CH:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13]>>[CH3:1][CH:2]1[CH2:8][CH2:7][O:6][C:4](=[O:5])[CH2:3]1.[CH3:9][CH:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13].[OH:5][CH:4]1[CH2:3][CH:2]([CH3:1])[CH2:8][CH2:7][O:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC(=O)OCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCO)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CC(=O)OCC1
Name
Type
product
Smiles
CC(CCO)CCO
Name
Type
product
Smiles
OC1OCCC(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04663468

Procedure details

According to the prior art methods, production of β-methyl-δ-valerolactone and 3-methylpentane-1,5-diol requires respective independent production facilities. On the contrary, the simultaneous production method can produce β-methyl-δ-valerolactone and 3-methylpentane-1,5-diol simultaneously from 2-hydroxy-4-methyltetrahydropyran with a common reactor and under relatively mild conditions. According to this simultaneous production method, β-methyl-δ-valerolactone and 3-methylpentane- 1,5-diol are produced generally in a β-methyl-δ-valerolactone/3-methylpentane-1,5-diol mole ratio of about 70/30 to 15/85. Said simultaneous production on method can give β-methyl-δ-valerolactone and 3-methylpentane- 1,5-diol each in a satisfactory yield and in a yield ratio therebetween selected depending on the demands therefor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:8][CH2:7][O:6][C:4](=[O:5])[CH2:3]1.[CH3:9][CH:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13]>>[CH3:1][CH:2]1[CH2:8][CH2:7][O:6][C:4](=[O:5])[CH2:3]1.[CH3:9][CH:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13].[OH:5][CH:4]1[CH2:3][CH:2]([CH3:1])[CH2:8][CH2:7][O:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC(=O)OCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCO)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CC(=O)OCC1
Name
Type
product
Smiles
CC(CCO)CCO
Name
Type
product
Smiles
OC1OCCC(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04663468

Procedure details

According to the prior art methods, production of β-methyl-δ-valerolactone and 3-methylpentane-1,5-diol requires respective independent production facilities. On the contrary, the simultaneous production method can produce β-methyl-δ-valerolactone and 3-methylpentane-1,5-diol simultaneously from 2-hydroxy-4-methyltetrahydropyran with a common reactor and under relatively mild conditions. According to this simultaneous production method, β-methyl-δ-valerolactone and 3-methylpentane- 1,5-diol are produced generally in a β-methyl-δ-valerolactone/3-methylpentane-1,5-diol mole ratio of about 70/30 to 15/85. Said simultaneous production on method can give β-methyl-δ-valerolactone and 3-methylpentane- 1,5-diol each in a satisfactory yield and in a yield ratio therebetween selected depending on the demands therefor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:8][CH2:7][O:6][C:4](=[O:5])[CH2:3]1.[CH3:9][CH:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13]>>[CH3:1][CH:2]1[CH2:8][CH2:7][O:6][C:4](=[O:5])[CH2:3]1.[CH3:9][CH:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13].[OH:5][CH:4]1[CH2:3][CH:2]([CH3:1])[CH2:8][CH2:7][O:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC(=O)OCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCO)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CC(=O)OCC1
Name
Type
product
Smiles
CC(CCO)CCO
Name
Type
product
Smiles
OC1OCCC(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.